molecular formula C35H38Cl2N8O5 B127367 Hydroxyitraconazole CAS No. 148626-66-8

Hydroxyitraconazole

Cat. No. B127367
M. Wt: 721.6 g/mol
InChI Key: ISJVOEOJQLKSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxyitraconazole is a novel antifungal agent that has gained attention due to its potential therapeutic benefits. It is a derivative of itraconazole, which is a well-known antifungal drug. Hydroxyitraconazole has shown promising results in preclinical studies, and its synthesis method is relatively simple.

Scientific Research Applications

Pharmacological and Therapeutic Activity

  • Therapeutic Contributions : Hydroxyitraconazole (HIZ), as a metabolite of itraconazole (IZ), plays a significant role in the drug's therapeutic activity. Notably, HIZ concentrations are about twice that of IZ and exhibit similar potency against selected pathogens. In certain bioassays, HIZ demonstrates even greater activity, contributing to the overall effectiveness attributed to IZ in treatments (Hostetler et al., 1993).

Pharmacokinetics and Bioavailability

  • Influence of Food and Formulation : Research indicates that food consumption and formulation differences can significantly impact the absorption kinetics of itraconazole and HIZ. This study elaborates on the relative bioavailability and effects of food on these compounds, providing insights into their pharmacokinetic behavior in the human body (Abuhelwa et al., 2015).
  • Pediatric Pharmacokinetics : A study focusing on the pharmacokinetics of itraconazole and HIZ in children, especially those with HIV or undergoing bone marrow transplantation, reveals the significance of understanding dosage and bioavailability in specific populations (Hennig et al., 2006).

Bioanalytical Methods and Drug Monitoring

  • Quantitative Analysis : Advanced methods for the quantification of itraconazole and HIZ in plasma using chromatography have been developed. These techniques are crucial for therapeutic drug monitoring and understanding the drugs' pharmacokinetics (Vogeser et al., 2003).

Interaction with Biological Systems

  • Effect on Macrophage Cells : Research on the impact of itraconazole and HIZ on mouse macrophage-like cells reveals that these compounds can modulate the production of various pro-inflammatory substances. This study offers insights into the potential anti-inflammatory actions of itraconazoles (Kato et al., 2010).

Clinical Implications

  • NSCLC Treatment : A study demonstrates itraconazole's potential as a repurposed anticancer therapeutic agent, highlighting its concentration-dependent antivascular, metabolic, and antitumor effects in patients with non–small cell lung cancer. This opens avenues for exploring HIZ's role in such therapeutic scenarios (Gerber et al., 2020).

properties

IUPAC Name

4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJVOEOJQLKSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38Cl2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920835
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

721.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyitraconazole

CAS RN

112559-91-8
Record name Hydroxyitraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112559918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-{4-[4-({2-(2,4-Dichlorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-(3-hydroxybutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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